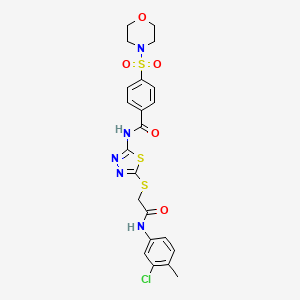

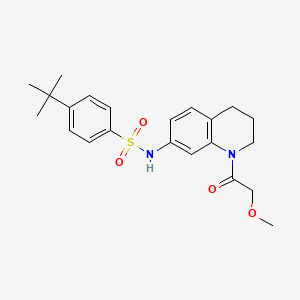

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, commonly known as CFI-400945, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Research on compounds structurally related to N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide includes innovative approaches in organic synthesis. For instance, studies have shown methods for the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, providing access to highly functionalized polyheterocyclic compounds. This process is significant for synthesizing complex molecules without the need for transition metals and oxidants, highlighting the efficiency and environmental friendliness of the synthesis methods (Zhang et al., 2017).

Neuropharmacology and Receptor Studies

Some derivatives related to the specified compound have been explored for their pharmacological properties, such as antagonistic activity against specific receptors. A notable example includes the characterization of neuropeptide Y Y2 receptor antagonists, showcasing the potential for investigating neurological pathways and developing therapeutic agents (Bonaventure et al., 2004).

Novel Synthetic Methodologies

Research has also introduced novel synthetic methodologies for oxalamides and related structures. For example, a new acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides demonstrates the expansion of synthetic routes for creating diverse chemical entities (Mamedov et al., 2016).

Molecular Imaging and Diagnostic Applications

Further extending the applications to diagnostic imaging, compounds like [11C]CPPC have been developed for PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application underscores the potential of derivatives in noninvasive imaging techniques to study neuroinflammation and other central nervous system disorders (Horti et al., 2019).

Anticancer Research

In the field of anticancer research, novel α-aminophosphonate derivatives coupled with indole-2,3-dione moieties have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. This research emphasizes the role of structurally complex molecules in identifying new therapeutic agents and understanding their mode of action (Tiwari et al., 2018).

Propriétés

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c24-14-17-7-1-3-8-18(17)26-23(29)22(28)25-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,15H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSJHLVHTBPIRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2746132.png)

![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2746134.png)

![1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2746138.png)

![3-((4-chlorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2746140.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2746142.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/no-structure.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B2746146.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2746147.png)

![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2746148.png)